Methyl 2-(methylthio)benzoate

Catalog No.
S581979
CAS No.
3704-28-7
M.F
C9H10O2S
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(methylthio)benzoate

CAS Number

3704-28-7

Product Name

Methyl 2-(methylthio)benzoate

IUPAC Name

methyl 2-methylsulfanylbenzoate

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3

InChI Key

CPQDZXPLQXZJGF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1SC

Synonyms

methyl 2-(methylthio)benzoate

Canonical SMILES

COC(=O)C1=CC=CC=C1SC

The exact mass of the compound Methyl 2-(methylthio)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-(methylthio)benzoate (CAS 3704-28-7) is a bifunctional aromatic building block characterized by a methyl ester and an ortho-methylthio group. Operating as a stable, liquid-phase precursor (boiling point 282–284°C), it is heavily utilized in the synthesis of sulfur-containing heterocycles, thioaurones, and active pharmaceutical ingredients . Unlike its free acid or unmethylated thiol counterparts, this compound provides built-in protection against oxidative side reactions while maintaining predictable reactivity for nucleophilic additions and directed lithiation, making it a highly processable intermediate for both laboratory-scale and industrial organic synthesis.

Substituting methyl 2-(methylthio)benzoate with closely related analogs introduces severe process inefficiencies and purity risks. Utilizing the unmethylated thiol, methyl 2-mercaptobenzoate, exposes a reactive sulfhydryl group that rapidly undergoes oxidative dimerization under basic conditions, contaminating the workflow with disulfide byproducts[1]. Conversely, substituting with the free acid, 2-(methylthio)benzoic acid, replaces a processable liquid with a high-melting solid (166–168°C) that cannot undergo direct nucleophilic addition without a prior, harsh activation step using corrosive reagents like thionyl chloride [2]. These functional differences make generic substitution unviable for streamlined manufacturing.

Prevention of Oxidative Dimerization During Anion Generation

When generating anions for heterocycle synthesis, unprotected thiols such as methyl 2-mercaptobenzoate are highly susceptible to oxidative dimerization, which introduces difficult-to-separate disulfide impurities into the reaction mixture [1]. Methyl 2-(methylthio)benzoate utilizes a stable thioether linkage to protect the sulfur atom. This structural feature completely blocks disulfide formation during exposure to strong bases (such as n-butyllithium or LDA), enabling clean, directed ortho-lithiation and high-yield nucleophilic additions [1].

Evidence DimensionDisulfide impurity formation during anion generation
Target Compound Data0% (stable methylthio group prevents dimerization)
Comparator Or BaselineMethyl 2-mercaptobenzoate (forms significant disulfide byproducts)
Quantified DifferenceComplete elimination of oxidative dimerization
ConditionsStrong base (e.g., n-butyllithium or LDA) at low temperatures

Buyers synthesizing complex heterocycles can avoid costly chromatographic separations of disulfide byproducts by procuring the S-methylated precursor.

Elimination of Harsh Activation Steps for Nucleophilic Additions

Utilizing the free acid, 2-(methylthio)benzoic acid, for downstream coupling requires an atom-inefficient and hazardous activation step—typically refluxing with thionyl chloride and DMF to form an acid chloride [1]. By procuring the methyl ester (methyl 2-(methylthio)benzoate), chemists can perform direct nucleophilic additions (e.g., with Grignard or organolithium reagents) or direct transesterifications. This reduces the synthetic pathway to key intermediates by one full step and eliminates the need to handle corrosive chlorinating agents in the workflow [1].

Evidence DimensionSynthetic steps to tertiary alcohol/ketone intermediates
Target Compound Data1 step (direct nucleophilic addition to ester)
Comparator Or Baseline2-(Methylthio)benzoic acid (2 steps: SOCl2 activation + addition)
Quantified Difference50% reduction in step count and elimination of SOCl2
ConditionsStandard organometallic addition conditions (THF, inert atmosphere)

Procuring the ester directly reduces the use of corrosive, highly regulated reagents and streamlines manufacturing workflows.

Required Vapor Pressure for Field and Trap Deployments

For applications requiring controlled environmental release, such as agricultural attractant baits, the physical properties of the active compound dictate formulation viability. Methyl 2-(methylthio)benzoate is a liquid with a boiling point of 282–284°C, allowing it to be easily dissolved in hexane, dispensed into rubber septa at precise 1 mg doses, and volatilized at ambient temperatures [1]. In contrast, its unesterified analog, 2-(methylthio)benzoic acid, is a solid with a melting point of 166–168°C . This solid state drastically reduces ambient vapor pressure, rendering it unsuitable for passive vapor-phase deployment without complex formulation [1].

Evidence DimensionPhysical state and ambient volatility
Target Compound DataLiquid (bp 282-284°C), highly effective in vapor traps
Comparator Or Baseline2-(Methylthio)benzoic acid (Solid, mp 166-168°C)
Quantified DifferenceLiquid vs. Solid; functional vapor release vs. non-functional
ConditionsAmbient field conditions (loaded in hexane onto rubber septa)

Buyers formulating volatile attractants or requiring liquid-phase dosing must select the methyl ester over the solid free acid.

Synthesis of Thioaurones and Cytotoxic Agents

Due to its compatibility with strong bases, this compound is directly utilized in the in situ generation of thioaurones via lithiation and subsequent Knoevenagel condensation with aromatic aldehydes, bypassing multi-step Friedel-Crafts routes [1].

Precursor for Complex Sulfur-Containing Heterocycles

The stable methylthio group prevents disulfide formation during organometallic additions, making this ester a highly reliable starting material for synthesizing benzothiazepines and thiochromenes [2].

Agricultural Pest Management and Sex Attractants

Because it is a volatile liquid at room temperature, it is directly formulated into rubber septa (typically at 1 mg doses) to serve as a quantitatively validated, controlled-release sex attractant for Phyllophaga beetle species[3].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3704-28-7

Wikipedia

Methyl 2-(methylthio)benzoate

Dates

Last modified: 08-15-2023

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